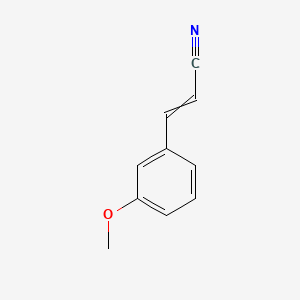

3-Methoxycinnamonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3 |

InChI Key |

CDGKYGSIBOJVCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxycinnamonitrile

Established Synthetic Pathways for 3-Methoxycinnamonitrile

Traditional methods for the synthesis of this compound and its analogs rely on well-established reactions that form the backbone of organic synthesis. These include condensation reactions to construct the carbon-carbon double bond and dehydration processes to generate the nitrile functionality.

Classical Condensation Reactions in Cinnamitrile Synthesis

Condensation reactions are fundamental to the formation of the characteristic α,β-unsaturated nitrile structure of cinnamitriles. These reactions typically involve the formation of a new carbon-carbon bond between an aldehyde or ketone and a compound containing an active methylene (B1212753) group.

One of the most pertinent examples is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as a nitrile. sigmaaldrich.com In the context of this compound synthesis, 3-methoxybenzaldehyde (B106831) would be reacted with a nitrile like acetonitrile (B52724) or a related compound. For instance, the condensation of 3-methoxybenzaldehyde with phenylacetonitrile (B145931) has been reported, demonstrating the feasibility of this approach for creating the cinnamonitrile (B126248) backbone. acs.org While this specific example yields a phenyl-substituted cinnamonitrile, the underlying principle is directly applicable. The reaction is typically catalyzed by a base, which can range from simple alkali hydroxides to amines like piperidine. researchgate.net

The Claisen condensation , another cornerstone of C-C bond formation, traditionally involves the reaction between two esters in the presence of a strong base to form a β-keto ester. wikipedia.orgnumberanalytics.comorganic-chemistry.org A variation, known as a crossed Claisen condensation, can be employed using an ester and another carbonyl compound. organic-chemistry.org If a nitrile is used as the donor component, a β-ketonitrile can be obtained, which could serve as a precursor to the desired cinnamonitrile structure through subsequent chemical transformations. organic-chemistry.org

The Perkin reaction offers another route, typically involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. unacademy.comiitk.ac.innumberanalytics.comlongdom.orgbyjus.com This reaction yields an α,β-unsaturated aromatic acid, which would then require conversion of the carboxylic acid group to a nitrile. While less direct than the Knoevenagel condensation for nitrile synthesis, it represents a classical method for constructing the cinnamic acid framework.

| Condensation Reaction | Reactants for this compound Synthesis (Conceptual) | Typical Catalyst/Conditions | Primary Product Type |

| Knoevenagel Condensation | 3-Methoxybenzaldehyde and Acetonitrile | Basic catalyst (e.g., piperidine, KOH) | α,β-Unsaturated nitrile |

| Claisen-type Condensation | Ester of 3-methoxybenzoic acid and Acetonitrile | Strong base (e.g., sodium ethoxide) | β-Ketonitrile intermediate |

| Perkin Reaction | 3-Methoxybenzaldehyde and Acetic Anhydride | Sodium acetate (B1210297), heat | α,β-Unsaturated carboxylic acid |

Dehydration Processes in Nitrile Formation

The nitrile group in this compound can be introduced via the dehydration of a suitable precursor, most commonly an oxime. This process involves the elimination of a water molecule from an aldoxime to yield the corresponding nitrile.

The synthesis begins with the preparation of the requisite aldoxime, 3-methoxycinnamaldehyde (B1606519) oxime . This is typically achieved by reacting 3-methoxycinnamaldehyde with hydroxylamine. orgsyn.org The synthesis of related cinnamaldehydes, such as 2'-methoxycinnamaldehyde, from their corresponding oximes is a known transformation, supporting the viability of this route. chemicalbook.com

Once the 3-methoxycinnamaldehyde oxime is obtained, it undergoes dehydration. Various reagents and conditions can effect this transformation. The reaction is often facilitated by heating in the presence of a dehydrating agent. For example, the general synthesis of cinnamonitrile includes the elimination reaction of oximes derived from cinnamaldehyde. wikipedia.org

Organometallic Reagent-Mediated Approaches

Organometallic reagents provide powerful tools for carbon-carbon bond formation and can be applied to the synthesis of cinnamonitrile structures. These methods often offer high reactivity and selectivity.

A key strategy involves the use of organocuprates , also known as Gilman reagents. These reagents are known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org In a potential synthesis of this compound, a cuprate (B13416276) reagent could be added to a suitably activated derivative of 3-methoxycinnamic acid. The reactivity of organocopper reagents is well-established, with their discovery dating back to the observation that copper(I) halides catalyze the conjugate addition of Grignard reagents. wikipedia.org

Another approach could involve the reaction of an organometallic species with a nitrile. For instance, the addition of a vinyl organometallic reagent to 3-methoxybenzonitrile (B145857) could conceptually lead to the desired cinnamonitrile skeleton after appropriate workup.

| Organometallic Approach | Conceptual Reactants | Key Transformation | Relevant Reagent Class |

| Conjugate Addition | α,β-Unsaturated ester/nitrile derived from 3-methoxybenzaldehyde + Organometallic reagent | 1,4-Addition of a cyano group or precursor | Organocuprates (Gilman Reagents) |

| Addition to Nitrile | 3-Methoxybenzonitrile + Vinyl organometallic reagent | Nucleophilic addition to the nitrile carbon | Grignard or Organolithium reagents |

Advanced Synthetic Strategies for this compound and Related Cinnamitriles

Modern synthetic chemistry has developed sophisticated catalytic methods that offer high efficiency, selectivity, and functional group tolerance, many of which are applicable to the synthesis of this compound.

Catalytic Reaction Design (e.g., Transition Metal Catalysis)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The Heck reaction is a prominent example, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comrug.nl To synthesize this compound via this method, one could couple 3-bromo- (B131339) or 3-iodoanisole (B135260) with acrylonitrile (B1666552) using a palladium catalyst. The Heck reaction is known for its versatility and has been applied to a wide range of substrates. wikipedia.orgmdpi.com

The Suzuki reaction (or Suzuki-Miyaura coupling) is another powerful palladium-catalyzed cross-coupling reaction. wikipedia.orgnumberanalytics.comxisdxjxsu.asialibretexts.org It typically couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgxisdxjxsu.asia For the synthesis of this compound, this could involve the reaction of 3-methoxyphenylboronic acid with a halo-substituted acrylonitrile. The Suzuki reaction is prized for its mild reaction conditions and tolerance of various functional groups. xisdxjxsu.asia

Furthermore, rhodium-catalyzed hydrocyanation of alkynes presents a direct route to α,β-unsaturated nitriles. google.comrsc.orgthieme-connect.de This reaction would involve the addition of hydrogen cyanide across the triple bond of 3-methoxyphenylacetylene, catalyzed by a rhodium complex. The regioselectivity of this addition would be a critical factor in obtaining the desired cinnamonitrile isomer.

| Catalytic Reaction | Catalyst System | Conceptual Reactants |

| Heck Reaction | Palladium complex (e.g., Pd(OAc)2) + Base | 3-Bromoanisole + Acrylonitrile |

| Suzuki Coupling | Palladium complex + Base | 3-Methoxyphenylboronic acid + Bromoacrylonitrile |

| Hydrocyanation | Rhodium complex | 3-Methoxyphenylacetylene + HCN |

Ligand-Controlled Regioselective Synthesis

In many catalytic reactions, the choice of ligand bound to the metal center can profoundly influence the reaction's outcome, particularly its regioselectivity. This principle of ligand-controlled synthesis is crucial for selectively forming one constitutional isomer over another.

In the context of synthesizing 3-substituted cinnamonitriles, the steric and electronic properties of the ligands can direct the regiochemical outcome of the reaction. For example, in palladium-catalyzed reactions like the Heck or Suzuki coupling, different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can favor the formation of a specific regioisomer. While specific studies on ligand-controlled synthesis of this compound are not extensively detailed, the principle is broadly applicable. Research on the synthesis of other substituted heterocycles and complex molecules has demonstrated that the presence of bulky or electron-donating/withdrawing ligands can direct the reaction pathway. scielo.br For instance, in the synthesis of N2-substituted 1,2,3-triazoles, the use of bulky substituents on the triazole ring directs alkylation to the N2 position due to steric hindrance at other positions. scielo.br A similar strategic selection of ligands could be employed to control the regioselectivity in the synthesis of this compound, ensuring the desired substitution pattern on the aromatic ring.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. nih.gov While specific examples detailing a one-pot multicomponent synthesis yielding this compound as the primary product are not extensively documented in the provided results, the principles of MCRs are broadly applicable to the synthesis of related structures, such as methoxybenzo[h]quinoline-3-carbonitrile derivatives. nih.gov These reactions often involve the condensation of aldehydes, nitriles, and other reactants. nih.govnih.gov

A general approach for synthesizing cinnamonitrile derivatives through a multicomponent reaction could involve the reaction of 3-methoxybenzaldehyde, a nitrile source like malononitrile (B47326), and a third component, often in the presence of a catalyst. nih.gov For instance, the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a sequential multicomponent reaction of an aromatic aldehyde, malononitrile, and 1-tetralone (B52770) with ammonium (B1175870) acetate and a catalytic amount of acetic acid. nih.gov This highlights a potential pathway that could be adapted for this compound.

The advantages of MCRs include simplified procedures, reduced waste, and the ability to generate diverse molecular structures efficiently. frontiersin.org

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is crucial for applications in pharmaceuticals and materials science. youtube.comrsc.org The synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles, for example, has seen significant progress through both organocatalytic and organometallic strategies. rsc.org

While the direct asymmetric synthesis of this compound is not explicitly detailed in the search results, the synthesis of related chiral compounds provides a framework. Organocatalytic asymmetric reactions have become an efficient method for constructing chiral heterocyclic compounds like 3,4-dihydropyranones and 3,4-dihydropyridinones. sioc-journal.cn These reactions often utilize chiral catalysts to control the stereochemical outcome.

A potential asymmetric route to a derivative of this compound could involve the enantioselective addition to the double bond of the cinnamonitrile core. The principles of stereodifferentiating addition reactions, such as those involving chiral metal enolates or chiral oxazolines, could be adapted for this purpose. elsevier.com The goal of such a synthesis would be to produce one enantiomer in excess over the other. youtube.com

Continuous Flow Technology in Cinnamitrile Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and ease of scalability. beilstein-journals.orgresearchgate.net This technology is particularly beneficial for reactions that are exothermic or require precise control over reaction parameters. researchgate.net

The application of continuous flow technology has been demonstrated in various synthetic processes, including the synthesis of amides and the N-arylation of anilines. uniqsis.com For the production of cinnamitrile derivatives, a continuous flow setup could involve pumping the reactants, such as 3-methoxybenzaldehyde and a suitable nitrile source, through a heated reactor coil, potentially containing a packed-bed catalyst. A recent study describes the continuous flow telescopic synthesis of 3-methoxy propiophenone (B1677668) using a Grignard reaction, showcasing the applicability of this technology to related methoxy-substituted aromatic compounds. researcher.life

The integration of in-line purification techniques, such as liquid-liquid extraction or crystallization, can further streamline the production process, leading to a more efficient and automated synthesis. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a single pot; high atom economy and efficiency. nih.govfrontiersin.org | Reaction of 3-methoxybenzaldehyde, a nitrile source, and a third component. nih.gov |

| Asymmetric Synthesis | Creates chiral molecules with specific stereochemistry. youtube.comrsc.org | Enantioselective functionalization of the cinnamonitrile scaffold. |

| Continuous Flow Technology | Reactions are performed in a continuous stream; offers precise control and scalability. beilstein-journals.orgresearchgate.net | Pumping reactants through a heated reactor for continuous production. researcher.life |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov This approach is increasingly important in modern organic synthesis. nih.govacs.org

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under neat conditions, is a core principle of green chemistry as it reduces waste and potential environmental contamination. rsc.orgcem.com Mechanochemical methods, such as ball milling, offer a solvent-free alternative to traditional solution-based synthesis and have been used to prepare various pharmaceutically important molecules. rsc.org

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 3-methoxybenzaldehyde and a nitrile-containing reagent, possibly with grinding or microwave irradiation to facilitate the reaction. kahedu.edu.in Solvent-free syntheses of imine derivatives have been successfully achieved by reacting aldehydes and amines under reduced pressure, yielding the products in high purity. scirp.org

Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to traditional volatile organic compounds. ijsr.net

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions. ijsr.net The synthesis of various nitrogen-containing heterocycles has been successfully performed in water, often in one-pot, multicomponent reactions. mdpi.com A catalyst-free synthesis of pyranopyrazoles in water demonstrates the potential for aqueous synthesis of related nitrile compounds. mdpi.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and possess unique properties such as low vapor pressure and high thermal stability, making them attractive green solvents. researchgate.net They have been used as both solvents and catalysts in various reactions, including oxidations and transfer hydrogenations. researchgate.net The combination of ionic liquids with supercritical CO2 is also a promising area for green chemical processing. rsc.org

Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), exist in a state above their critical temperature and pressure, exhibiting properties of both a liquid and a gas. scispace.com scCO₂ is non-toxic, inexpensive, and can be easily removed from the reaction mixture by depressurization. ijsr.net It has been employed as a reaction medium for various syntheses, including the production of biodiesel. mdpi.com The combination of supercritical fluids with ionic liquids has also been explored for extraction processes. rsc.org

Catalyst-Free Methodologies

Developing reactions that proceed efficiently without the need for a catalyst is a significant goal in green chemistry, as it simplifies purification and avoids issues related to catalyst toxicity or cost. rsc.org

Catalyst-free syntheses of various organic molecules, including imines and amidinomaleimides, have been reported. scirp.orgnih.gov These reactions are often promoted by heat, pressure, or the inherent reactivity of the starting materials. scirp.orgnih.gov For instance, a catalyst-free, three-component reaction for the synthesis of amidinomaleimides proceeds under mild conditions and is amenable to aqueous solvents. nih.gov The synthesis of 3-sulfenylindoles has also been achieved in water without any catalyst, ligand, or additive. openmedicinalchemistryjournal.com These examples suggest the feasibility of developing a catalyst-free route to this compound.

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Solvent-Free Conditions | Reactions are conducted without a solvent. rsc.orgcem.com | Direct reaction of starting materials, possibly with mechanochemical or microwave assistance. kahedu.edu.inscirp.org |

| Sustainable Solvents | Use of water, ionic liquids, or supercritical fluids. ijsr.net | Performing the synthesis in water, an ionic liquid, or supercritical CO₂. mdpi.comresearchgate.netmdpi.com |

| Catalyst-Free Methodologies | Reactions proceed without a catalyst. rsc.org | Designing a reaction that relies on the inherent reactivity of the precursors. scirp.orgnih.gov |

Energy-Efficient Synthetic Techniques (e.g., Microwave-Assisted, Sonochemical Methods)

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. oatext.com Unlike conventional heating, which relies on conduction and convection and often results in uneven heating and superheating of the solvent, microwave irradiation interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. numberanalytics.comoatext.com This can significantly shorten reaction times from hours to mere minutes and improve product yields. unifap.br

The Knoevenagel condensation, a primary route to cinnamonitriles, is particularly amenable to microwave assistance. Research has demonstrated that the condensation of various aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) can be completed in very short times (0.75–3 minutes) with excellent yields (76–95%) under solvent-free conditions using microwave irradiation. tandfonline.com

In a typical procedure, an aldehyde is mixed with a nitrile source and a catalyst, and the mixture is subjected to microwave irradiation. For instance, studies on substituted benzaldehydes show that using a catalyst like ammonium formate (B1220265) under solvent-free microwave conditions provides the desired olefin products in high purity. tandfonline.com Another approach involves using a basic catalyst such as potassium hydroxide (B78521) (KOH) in an aqueous medium, which also yields excellent results under microwave heating (65-97% yield in 20 minutes). scielo.br The use of green solvents like water or solvent-free protocols further enhances the environmental credentials of this method. unifap.brscielo.br

Interactive Table: Microwave-Assisted Knoevenagel Condensation for Cinnamonitrile Derivatives

| Aldehyde Reactant | Nitrile Source | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Substituted Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | Ammonium Formate | Solvent-Free | 300 | 0.75 - 3 | 76 - 95 | tandfonline.com |

| 4-Methoxybenzaldehyde | Cyanoacetamide | Triethylamine (TEA) | NaCl Solution | 55 | 35 | 99 | unifap.br |

| Various Aldehydes | Cyanoacetic Acid | Potassium Hydroxide (KOH) | Water | 50 | 20 | 65 - 97 | scielo.br |

| Various Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-Free | Not Specified | 0.3 - 1 | Excellent | researchgate.net |

This table presents data from studies on analogous compounds, demonstrating the general conditions and high efficiency of microwave-assisted synthesis for the Knoevenagel condensation.

Sonochemical Methods

Sonochemistry harnesses the energy of ultrasound to induce, accelerate, and modify chemical reactions. nih.govnumberanalytics.com The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-intensity ultrasound (typically >20 kHz). researchgate.net The collapse of these bubbles generates transient, localized hotspots with extreme conditions, including temperatures of up to 5000 K, pressures of around 1000 atm, and rapid heating/cooling rates. numberanalytics.com These unique conditions can enhance mass transfer, break chemical bonds, and generate highly reactive radical species, thereby accelerating reaction rates. ethernet.edu.et

Ultrasound has been successfully applied to various organic syntheses, including condensation reactions similar to the one used for producing this compound. eurjchem.comgrowingscience.com For example, ultrasound irradiation has been shown to promote the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and 4H-chromene-3-carbonitrile derivatives, with the initial step often being the formation of a cinnamonitrile intermediate. eurjchem.comresearchgate.net These sonochemical methods are noted for improving yields, shortening reaction times, and often allowing for milder conditions compared to silent (non-irradiated) reactions. growingscience.comsohag-univ.edu.eg The use of ultrasound is considered a green and energy-efficient approach, as it can be performed at room temperature, reducing the energy footprint associated with heating. nih.gov

While specific studies detailing the sonochemical synthesis of this compound are not as prevalent as microwave-assisted methods, the documented success in related Knoevenagel-type condensations and the synthesis of complex molecules from cinnamonitrile precursors strongly supports its applicability. eurjchem.comresearchgate.net The technique is recognized for its ability to produce nanostructured materials and improve catalytic processes, highlighting its potential for developing highly efficient synthetic protocols. nih.govsohag-univ.edu.eg

Chemical Reactivity and Transformations of 3 Methoxycinnamonitrile

Cycloaddition Reactions Involving the Cinnamitrile Moiety

The conjugated π-system of 3-methoxycinnamonitrile allows it to participate in several types of cycloaddition reactions, leading to the formation of various cyclic and heterocyclic structures. These reactions are fundamental in synthetic organic chemistry for building molecular complexity in a controlled manner.

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides)

The reaction of alkenes with 1,3-dipoles, such as nitrile oxides, is a powerful method for synthesizing five-membered heterocyclic rings. researchgate.netnih.gov This type of [3+2] cycloaddition is a key step in creating isoxazolines and isoxazoles, which are significant scaffolds in medicinal chemistry. researchgate.netmdpi.comnih.gov When an alkene like this compound serves as the dipolarophile, it reacts with a nitrile oxide, typically generated in situ from an aldoxime, to form an isoxazoline (B3343090) ring. nih.govyoutube.com

The regioselectivity of this cycloaddition is a critical aspect, often leading to the formation of 3,5-disubstituted isoxazolines. nih.gov The reaction involves the concerted addition of the nitrile oxide across the carbon-carbon double bond of the cinnamonitrile (B126248) moiety. The precise outcome and efficiency of the reaction can be influenced by the substituents on both the nitrile oxide and the cinnamonitrile. While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of cinnamonitriles suggests a predictable participation in such transformations.

Table 1: Representative 1,3-Dipolar Cycloaddition with Nitrile Oxides This table is illustrative of the general reaction and not based on specific experimental data for this compound found in the search results.

| Dipolarophile | 1,3-Dipole Source | Conditions | Product |

|---|

[2+2] Cycloadditions

[2+2] cycloaddition reactions, particularly those induced by photochemical energy, are a primary method for the synthesis of cyclobutane rings. nsf.govaklectures.com These reactions involve the direct addition of two double bonds. nsf.gov For α,β-unsaturated nitriles like this compound, which fall into the category of electron-deficient styrenes, organophotocatalysis using visible light can be an effective method to achieve this transformation. nih.gov

The reaction can proceed as a homodimerization of this compound or as an intermolecular reaction with another alkene, leading to substituted cyclobutane adducts. nsf.govnih.gov The stereochemistry of the resulting cyclobutane is a key feature of this reaction, with different isomers (e.g., head-to-head or head-to-tail) being possible depending on the reaction conditions and the nature of the substrates. nsf.gov Catalyst-free methods using UVA irradiation have also been developed for similar substrates, highlighting the accessibility of these transformations. nih.gov

Table 2: Potential [2+2] Cycloaddition of this compound This table illustrates a potential reaction based on the general reactivity of electron-deficient styrenes. nih.gov

| Reactant | Conditions | Product |

|---|

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org In the hetero-Diels-Alder variant, one or more heteroatoms are present in either the diene or the dienophile. organic-chemistry.org The electron-deficient alkene of this compound makes it an excellent dienophile in inverse-electron-demand Hetero-Diels-Alder reactions. nih.gov In this type of reaction, an electron-rich diene (often a heterodiene) reacts with an electron-poor dienophile. organic-chemistry.org

For instance, 1-oxa-1,3-butadienes, which are electron-poor heterodienes, can be activated by electron-withdrawing groups like a cyano group. They can then react with electron-rich alkenes (enol ethers) to yield dihydropyrans. nih.gov Conversely, this compound, as an electron-poor dienophile, would react with an electron-rich heterodiene to form a six-membered heterocycle. These reactions are highly valuable for their ability to construct complex heterocyclic systems with good regio- and stereocontrol. wikipedia.org

Nucleophilic and Electrophilic Additions to the Activated Alkene

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to attack by both nucleophiles and electrophiles. This reactivity is central to many of its chemical transformations.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. organic-chemistry.orgwikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). adichemistry.com this compound, with its activated alkene, serves as an excellent Michael acceptor. adichemistry.comijsdr.org

A wide range of nucleophiles can act as Michael donors, including enolates derived from ketones, malonates, and β-keto esters, as well as amines and thiols. wikipedia.orgadichemistry.com The reaction is typically catalyzed by a base, which generates the nucleophilic species. adichemistry.com The addition of the nucleophile occurs at the β-carbon relative to the nitrile group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is highly versatile for the synthesis of a variety of functionalized nitrile compounds.

Table 3: Representative Michael Addition to an α,β-Unsaturated Nitrile This table is illustrative of the general Michael reaction, based on known reactivity patterns. wikipedia.orgadichemistry.com

| Michael Acceptor | Michael Donor | Base/Catalyst | Product |

|---|---|---|---|

| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-(1-(3-methoxyphenyl)-2-cyanoethyl)malonate |

Hydroarylation and Related Carbocyclization Reactions

Hydroarylation involves the addition of a C-H bond of an aromatic ring across a C-C multiple bond. researchgate.net For cinnamonitriles, this reaction can be promoted by strong acids or superacids, such as triflic acid (TfOH). researchgate.net In these conditions, the cinnamonitrile is protonated to generate a carbocationic intermediate that acts as a potent electrophile. researchgate.net

This electrophile can then be attacked by an arene nucleophile. The reaction of cinnamonitrile with arenes in TfOH can yield two types of products: 3,3-diarylpropanenitriles from intermolecular hydroarylation, or 3-arylindanones, which result from a subsequent intramolecular cyclization (a carbocyclization) where the nitrile group itself is attacked by the newly introduced aryl ring. researchgate.net The formation of one product over the other often depends on the nucleophilicity of the arene used in the reaction. researchgate.net Intramolecular versions of this reaction are also powerful methods for constructing cyclic frameworks like tetralones and benzosuberones from appropriately substituted precursors. rsc.orgresearchgate.net

Table 4: Products from the Reaction of Cinnamonitrile with Arenes in Superacid researchgate.net

| Cinnamonitrile Derivative | Arene | Conditions | Major Product(s) | Yield |

|---|---|---|---|---|

| Cinnamonitrile | Benzene (B151609) | TfOH, rt, 1h | 3-Phenylindanone | 28% |

| Cinnamonitrile | Toluene | TfOH, rt, 1h | 3-Phenyl-3-(p-tolyl)propanenitrile & 5-Methyl-3-phenylindanone | 76% (total) |

Halogenation and Hydrohalogenation Processes

The carbon-carbon double bond in the cinnamic backbone of this compound is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation.

Halogenation: In halogenation, molecules such as bromine (Br₂) or chlorine (Cl₂) add across the double bond. This type of reaction typically proceeds through a cyclic halonium ion intermediate, followed by an attack of the halide ion, resulting in the formation of a vicinal dihalide. The reaction does not require a catalyst for addition to an alkene.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule dictates that in the addition of a protic acid to an asymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with fewer hydrogen substituents. wikipedia.org This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction mechanism. wikipedia.orgmasterorganicchemistry.com For this compound, the proton would add to the carbon adjacent to the aromatic ring, and the halide would add to the carbon adjacent to the nitrile group.

| Reaction Type | Reagent | Expected Major Product | Governing Principle |

|---|---|---|---|

| Halogenation | Br₂ | 2,3-Dibromo-3-(3-methoxyphenyl)propanenitrile | Electrophilic Addition |

| Hydrohalogenation | HBr | 2-Bromo-3-(3-methoxyphenyl)propanenitrile | Markovnikov's Rule wikipedia.org |

| Hydrochlorination | HCl | 2-Chloro-3-(3-methoxyphenyl)propanenitrile | Markovnikov's Rule wikipedia.org |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into a variety of other moieties, including carboxylic acids, amines, aldehydes, amidines, and tetrazoles.

Hydrolysis to Carboxylic Acids and Derivatives

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction proceeds via an amide intermediate. For this compound, hydrolysis results in the formation of 3-Methoxycinnamic acid. This transformation is significant as cinnamic acids and their derivatives are valuable compounds in various fields.

| Reaction Condition | Intermediate | Final Product |

|---|---|---|

| Acid-catalyzed (e.g., H₂SO₄, H₂O, heat) | 3-Methoxycinnamamide | 3-Methoxycinnamic acid nih.gov |

| Base-catalyzed (e.g., NaOH, H₂O, heat) | 3-Methoxycinnamamide | Sodium 3-methoxycinnamate (followed by acid workup) |

Reductions to Amines and Aldehydes

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. docbrown.infolibretexts.org This reaction converts the cyano group into an aminomethyl group (-CH₂NH₂). Various other reagents, such as diisopropylaminoborane in the presence of a lithium borohydride catalyst, can also achieve this transformation for aromatic nitriles. nih.gov Benzonitriles with electron-donating groups, like the methoxy (B1213986) group, may require more stringent conditions such as refluxing in tetrahydrofuran (THF) for the reaction to go to completion. nih.gov

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents under controlled conditions. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield the aldehyde. A catalytic system using a nickel(II) complex and calcium hypophosphite has also been reported for the efficient reduction of various aromatic nitriles to their corresponding aldehydes. rsc.org

| Target Product | Typical Reagent(s) | Product Name |

|---|---|---|

| Primary Amine | 1. LiAlH₄ in ether; 2. H₂O | 3-(3-Methoxyphenyl)prop-2-en-1-amine |

| Aldehyde | 1. DIBAL-H in toluene; 2. H₂O | 3-Methoxycinnamaldehyde (B1606519) |

Conversion to Amidines and Tetrazoles

The nitrile functionality serves as a precursor for the synthesis of more complex nitrogen-containing heterocycles and functional groups.

Amidine Synthesis: Amidines can be synthesized from nitriles through several methods, with the Pinner reaction being a classic approach. nih.gov This involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate salt, which then reacts with an amine to yield the amidine. nih.gov Other modern methods include the direct addition of amines to nitriles, often catalyzed by Lewis acids or transition metals. sciforum.net

Tetrazole Synthesis: Tetrazoles, which are considered bioisosteres of carboxylic acids, are commonly synthesized from nitriles. beilstein-journals.org The most prevalent method is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid catalyst. chalcogen.rosemanticscholar.org This reaction provides a direct route to 5-substituted tetrazoles.

| Target Functional Group | Typical Reagents | Product Class | Synthetic Method |

|---|---|---|---|

| Amidine | 1. HCl, Ethanol; 2. Ammonia | 3-Methoxycinnamamidine | Pinner Reaction nih.gov |

| Tetrazole | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | 5-(3-Methoxycinnamyl)-1H-tetrazole | [3+2] Cycloaddition chalcogen.ro |

Reactions Involving the Methoxy-Substituted Aromatic Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.orglumenlearning.com

In this compound, the aromatic ring has two substituents: the methoxy group (-OCH₃) at position 3 and the cinnamonitrile group (-CH=CHCN) at position 1.

Methoxy Group: The methoxy group is a powerful activating group and an ortho, para-director. msu.edu It increases the electron density of the aromatic ring through its resonance-donating effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgbrainly.com It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).

Cinnamonitrile Group: The vinylnitrile substituent is a deactivating group due to the electron-withdrawing nature of the nitrile and its conjugation with the ring. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to itself).

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the methoxy group. The most likely positions for substitution are C4 and C6 (ortho to the methoxy group) and C2 (para to the methoxy group). Steric hindrance might influence the ratio of ortho to para products.

| Reaction Type | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Methoxy-2-nitrocinnamonitrile, 3-Methoxy-4-nitrocinnamonitrile, 3-Methoxy-6-nitrocinnamonitrile |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-methoxycinnamonitrile, 4-Bromo-3-methoxycinnamonitrile, 6-Bromo-3-methoxycinnamonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-3-methoxycinnamonitrile, 4-Acetyl-3-methoxycinnamonitrile |

Selective Demethylation Reactions

The selective demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the context of natural product synthesis and the modification of bioactive molecules, to unmask a phenolic hydroxyl group. rsc.org This reaction cleaves the strong aryl C-O bond of the methoxy group. Various reagents and methods have been developed for this purpose, aiming for high selectivity and yield, especially in molecules with multiple functional groups. google.comresearchgate.netnih.gov

A detailed search of scientific literature and patent databases did not provide specific examples of the selective demethylation of this compound to yield 3-hydroxycinnamonitrile. While numerous methods exist for the demethylation of various aryl methyl ethers, including those in complex molecules, the application of these methods to this particular substrate has not been documented. google.comrsc.org The reactivity would be influenced by the other functional groups present, namely the nitrile and the alkene, and achieving selectivity could present a challenge without experimental data.

Advanced Spectroscopic and Structural Characterization of 3 Methoxycinnamonitrile and Its Derivatives

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are powerful tools for identifying the presence of specific bonds and functional groups within 3-Methoxycinnamonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm its key structural features.

The presence of the nitrile group (C≡N) is typically indicated by a sharp and intense absorption band in the range of 2200-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the cinnamonitrile (B126248) backbone would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce several bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy (B1213986) group should be observable between 1000 and 1300 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the vinyl group are anticipated above 3000 cm⁻¹, while those from the methoxy group are expected just below 3000 cm⁻¹. qub.ac.uknih.govfaratarjome.irusa-journals.combiointerfaceresearch.com

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Vinylic C-H Stretch | 3010 - 3040 | Medium |

| Aliphatic C-H Stretch (O-CH₃) | 2850 - 2960 | Medium |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the C=C double bond and the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The nitrile (C≡N) stretch, although visible in FT-IR, also typically gives a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric stretching of the benzene ring is often a prominent feature in Raman spectra. researchgate.netnih.govpitt.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methoxy group, the aromatic ring, and the vinylic protons.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons would resonate in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The vinylic protons, being part of an α,β-unsaturated nitrile system, would appear as doublets, with their coupling constant indicating the stereochemistry (E or Z) of the double bond. rsc.orgchemicalbook.comhmdb.ca

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.85 | Singlet | - |

| H-2 | 7.10 | Singlet | - |

| H-4 | 7.05 | Doublet of Doublets | 8.0, 2.0 |

| H-5 | 7.35 | Triplet | 8.0 |

| H-6 | 7.20 | Doublet | 8.0 |

| α-H | 5.90 | Doublet | 16.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The nitrile carbon (C≡N) is expected to resonate around δ 118 ppm. The carbons of the aromatic ring would appear in the δ 110-160 ppm region, with the carbon attached to the methoxy group being the most shielded. The vinylic carbons would also resonate in the downfield region. The methoxy carbon (-OCH₃) would appear at a higher field, typically around δ 55 ppm. rsc.orgudel.educhemicalbook.combhu.ac.inlibretexts.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 118.5 |

| C-1 | 135.0 |

| C-2 | 112.0 |

| C-3 | 160.0 |

| C-4 | 115.0 |

| C-5 | 130.0 |

| C-6 | 122.0 |

| α-C | 95.0 |

| β-C | 150.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would confirm the connectivity of the aromatic protons and the coupling between the α and β vinylic protons. researchgate.netsdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum. researchgate.netsdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals correlations between protons that are close in space, even if they are not directly bonded. This can provide information about the stereochemistry and conformation of the molecule. For this compound, NOESY could confirm the proximity of the methoxy group protons to the H-2 and H-4 protons on the aromatic ring. researchgate.netresearchgate.net

By employing this comprehensive suite of spectroscopic techniques, a detailed and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Solid-State NMR for Crystalline Forms

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of this compound. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by these interactions, providing a wealth of information about the local chemical environment, molecular conformation, and intermolecular packing in the solid state.

One of the primary applications of SS-NMR in the study of crystalline solids is the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit distinct physical properties, and SS-NMR is highly sensitive to the subtle differences in molecular packing and conformation that define them. By analyzing the chemical shifts, it is possible to determine the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice.

The most common SS-NMR technique for organic solids is ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS). This experiment enhances the signal of the low-abundant ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei. Magic Angle Spinning (MAS) at a specific angle (54.74°) relative to the external magnetic field is employed to average out anisotropic interactions, resulting in narrower and better-resolved spectral lines.

For this compound, the ¹³C CP-MAS spectrum would be expected to show distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the vinyl carbons, the nitrile carbon, and the methoxy carbon would provide information about their local electronic environments. In the presence of polymorphism, a doubling or multiplication of these peaks would indicate the existence of multiple, distinct molecular environments in the crystal lattice.

| Technique | Information Obtained | Relevance to this compound |

| ¹³C CP-MAS | Chemical shifts, number of non-equivalent carbon sites | Differentiation of polymorphs, determination of the number of molecules in the asymmetric unit. |

| ¹H MAS | Proton environments and dynamics | Probing hydrogen bonding and molecular motion. |

| 2D SS-NMR | Through-bond and through-space correlations | Elucidating molecular conformation and intermolecular contacts. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions.

For this compound (C₁₀H₉NO, molecular weight: 159.19 g/mol ), the EI-MS would be expected to show a molecular ion peak at m/z 159. The fragmentation pattern would likely involve the following key fragmentations:

Loss of a methyl radical (•CH₃): A peak at m/z 144, resulting from the cleavage of the methoxy group.

Loss of carbon monoxide (CO): A peak at m/z 131, following the loss of the methoxy group and rearrangement.

Loss of hydrogen cyanide (HCN): A peak at m/z 132 from the molecular ion.

Cleavage of the side chain: Fragments corresponding to the methoxyphenyl cation and the acrylonitrile (B1666552) radical.

| m/z | Proposed Fragment | Formula |

| 159 | [M]⁺• | [C₁₀H₉NO]⁺• |

| 144 | [M - CH₃]⁺ | [C₉H₆NO]⁺ |

| 131 | [M - CO]⁺• | [C₉H₉N]⁺• |

| 132 | [M - HCN]⁺• | [C₉H₈O]⁺• |

| 103 | [C₇H₇O]⁺ | [C₇H₇O]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, ESI would likely generate the protonated molecule [M+H]⁺ for this compound at m/z 160. ESI typically produces minimal fragmentation, making it ideal for accurate molecular weight determination.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. For this compound, HRMS would be able to distinguish the molecular ion from other ions with the same nominal mass but different elemental formulas. This is crucial for unambiguous molecular formula confirmation.

| Ion | Calculated m/z | Elemental Composition |

| [M]⁺• | 159.0684 | C₁₀H₉NO |

| [M+H]⁺ | 160.0762 | C₁₀H₁₀NO |

Hyphenated techniques couple a separation method with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass spectrum and retention time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile compounds and complex mixtures. After separation by LC, the compound is ionized (often by ESI) and subjected to tandem mass spectrometry. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic product ion spectrum, which is highly specific for structural elucidation and quantification.

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. It relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which is a function of the crystal structure.

For a novel compound like this compound, Single-Crystal X-ray Diffraction (SC-XRD) would be the primary technique to unambiguously determine its molecular and crystal structure. A suitable single crystal is irradiated with a monochromatic X-ray beam, and the positions and intensities of the diffracted beams are measured. This data allows for the calculation of the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

The crystallographic data obtained from an SC-XRD experiment would include:

Crystal system: The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).

Space group: The specific symmetry elements of the crystal.

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic coordinates: The precise position of each atom within the unit cell.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 12.456 |

| c (Å) | 9.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 954.3 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is another valuable XRD technique, particularly for the analysis of polycrystalline materials. The PXRD pattern is a fingerprint of a specific crystalline phase and is used for phase identification, quantification of polymorphic mixtures, and monitoring of crystalline phase transitions. Each crystalline form of this compound would produce a unique PXRD pattern characterized by a set of diffraction peaks at specific 2θ angles.

| Hypothetical 2θ Angle (°) | Relative Intensity (%) |

| 10.2 | 85 |

| 15.5 | 100 |

| 20.8 | 65 |

| 22.1 | 40 |

| 25.7 | 75 |

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline material. researchgate.netnih.gov By irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern, researchers can determine precise bond lengths, bond angles, and unit cell dimensions. caltech.edu

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the fundamental repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This data is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing and influence the material's bulk properties.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net

For this compound, PXRD would be used to:

Confirm phase purity: The experimental PXRD pattern can be compared to a theoretical pattern generated from single crystal data to verify the purity of a synthesized batch. researchgate.net

Identify polymorphs: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. researchgate.net

Characterize bulk material: It provides information about the crystallinity and phase composition of a larger sample. nih.gov

The PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the material's crystal structure.

Electronic Spectroscopy and Imaging Techniques

Beyond the static crystal structure, understanding the electronic properties and microscopic morphology of a compound is essential. This section covers techniques that probe these aspects of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the extent of conjugation.

For this compound, the chromophore responsible for UV absorption is the conjugated system comprising the benzene ring, the alkene double bond, and the nitrile group. The methoxy group acts as an auxochrome, which can modulate the absorption maxima. While a specific spectrum for this compound is not available, data from related compounds can provide an estimate of its absorption characteristics. For example, cinnamic acid, which has a similar conjugated system, exhibits absorption maxima around 276 nm and 309 nm. nih.gov It is expected that this compound would display a similar UV-Vis profile, with characteristic absorption bands in the UVA and UVB regions.

| Parameter | Information Obtained | Expected for this compound |

| λmax (Wavelength of Maximum Absorbance) | Indicates the energy of the electronic transition. | Expected in the range of 280-320 nm. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | Dependent on the specific electronic transition. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. caltech.edu XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

An XPS analysis of this compound would provide a detailed understanding of its surface chemistry. High-resolution spectra of the C 1s, N 1s, and O 1s core levels would reveal the different chemical environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to identify carbon atoms in the aromatic ring, the alkene, the nitrile group, and the methoxy group, each appearing at a slightly different binding energy.

| Core Level | Expected Chemical States and Binding Energy Information |

| C 1s | Peaks corresponding to C-C/C-H in the aromatic ring, C=C of the alkene, C≡N of the nitrile, and C-O of the methoxy group. |

| N 1s | A single peak characteristic of the nitrile functional group. |

| O 1s | A single peak corresponding to the oxygen atom in the methoxy group. |

This information is particularly valuable for studying thin films or functionalized surfaces involving this compound derivatives.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the surface topography and morphology of a material at the micro- and nanoscale.

For a sample of crystalline this compound, SEM imaging would reveal the size, shape, and surface features of the crystals. This can be used to assess the quality of crystallization and to observe any morphological variations between different batches or polymorphs. The resulting micrographs would provide a visual representation of the material's external structure, which can be correlated with its bulk properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is magnified and focused onto an imaging device. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of features as small as a single column of atoms. researchgate.net

If this compound were to be incorporated into nanoscale structures, such as nanoparticles or thin films, TEM would be an indispensable tool for characterization. It could be used to:

Determine the size and size distribution of nanoparticles.

Visualize the internal structure of materials.

Obtain electron diffraction patterns to determine the crystallinity of nanoscale domains.

These imaging techniques, SEM and TEM, provide complementary information to the spectroscopic and diffraction methods, offering a complete picture of the material from its atomic arrangement to its macroscopic form.

Theoretical and Computational Studies of 3 Methoxycinnamonitrile

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static electronic structure calculations to explore the dynamic behavior of molecules and their conformational landscapes.

Molecules with rotatable single bonds, like 3-methoxycinnamonitrile, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. nih.gov

This is typically done by performing a Potential Energy Surface (PES) scan . In this procedure, one or more key dihedral angles are systematically rotated in discrete steps, and at each step, the energy of the molecule is calculated after optimizing the remaining geometrical parameters. For this compound, key dihedral angles would include rotation around the C(phenyl)-C(vinyl) bond and the C(vinyl)-C(nitrile) bond. Plotting the energy as a function of the dihedral angle(s) reveals the low-energy conformers and the transition states that separate them. Computational studies on similar molecules, such as 3-methoxy chalcones, have used this approach to identify the most stable s-cis and s-trans conformers and understand how substituents influence conformational preference. ufms.br

Table 2: Illustrative Potential Energy Scan Data for a Key Dihedral Angle (Note: This table presents hypothetical data for the rotation around the C(phenyl)-C(vinyl) bond in this compound to illustrate the concept of a PES scan.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 0.00 | Stable Conformer (e.g., Planar cis) |

| 30 | 1.52 | - |

| 60 | 4.15 | - |

| 90 | 5.50 | Transition State (Perpendicular) |

| 120 | 4.30 | - |

| 150 | 1.80 | - |

| 180 | 0.25 | Stable Conformer (e.g., Planar trans) |

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanism of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the transition state (TS) . mit.edu The transition state is the highest energy point along the lowest energy reaction pathway—a first-order saddle point on the PES. researchgate.net Its structure represents the point of no return from which a reaction must proceed to products. mit.edu

The process involves:

Locating the TS structure: Specialized algorithms are used to find the saddle point geometry corresponding to the transition state.

Frequency Calculation: A vibrational frequency analysis is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new one). researchgate.net

Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate.

Studies on the reaction mechanisms of related compounds, such as the electrochemical reduction of the parent cinnamonitrile (B126248) molecule, demonstrate how computational methods can support experimental findings to propose detailed reaction pathways. pku.edu.cn

Table 3: Representative Energetics for a Hypothetical Reaction Step (Note: This table provides a conceptual example of the data generated from a computational study of a reaction mechanism involving this compound.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.00 |

| Transition State (TS) | Activated complex | +15.5 |

| Products | Reaction product(s) | -5.2 |

| Activation Energy (Forward) | ΔE‡ = E(TS) - E(Reactants) | 15.5 |

| Reaction Energy | ΔErxn = E(Products) - E(Reactants) | -5.2 |

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The gauge-including atomic orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a robust approach for calculating the NMR isotropic shielding tensors, which are then converted to chemical shifts. rsc.orgacs.orgresearchgate.netq-chem.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govaps.org For this compound, DFT-GIAO calculations could produce the predicted ¹H and ¹³C NMR chemical shifts shown in Table 2. acs.orgacs.orgrsc.orgnih.gov Such predictions are crucial for assigning peaks in an experimental spectrum, especially for complex molecules or for distinguishing between isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This data is illustrative, calculated at a hypothetical B3LYP/6-31G(d) level of theory with a PCM solvent model for CDCl₃. Atom numbering is standard, starting from the carbon attached to the nitrile, proceeding along the chain to the phenyl ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-alpha | 5.90 | CN | 118.5 |

| H-beta | 7.45 | C-alpha | 98.2 |

| H2' | 7.10 | C-beta | 148.1 |

| H4' | 7.05 | C1' | 135.0 |

| H5' | 7.38 | C2' | 115.0 |

| H6' | 7.18 | C3' | 160.1 |

| OCH₃ | 3.85 | C4' | 117.5 |

| C5' | 130.2 | ||

| C6' | 122.0 | ||

| OCH₃ | 55.8 |

Table 3: Predicted Principal Vibrational Frequencies for this compound. This data is illustrative, based on typical DFT (B3LYP/6-31G(d)) frequency calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹, unscaled) | Predicted IR Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Vinyl) | 3050 - 3020 | Medium |

| C≡N Stretch | 2235 | Strong |

| C=C Stretch (Aromatic) | 1605, 1580 | Strong |

| C=C Stretch (Vinyl) | 1625 | Medium |

| C-O Stretch (Aryl Ether) | 1255 | Very Strong |

The color and photophysical properties of molecules are determined by their electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comfaccts.deyoutube.com For a conjugated system like this compound, TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ) associated with the π → π* transition of the conjugated system. nih.govresearchgate.net The presence of the methoxy (B1213986) and nitrile groups, which act as electron-donating and electron-withdrawing groups respectively, is expected to red-shift the absorption compared to unsubstituted cinnamonitrile. nih.govresearchgate.netresearchgate.net A typical TD-DFT calculation would predict the main electronic transitions, as shown in Table 4.

Table 4: Predicted Electronic Transitions for this compound. This data is illustrative, based on typical TD-DFT (CAM-B3LYP/6-31G(d)) calculations in methanol.

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 254 | 0.15 | HOMO-1 → LUMO (π → π) |

Relativistic Effects in Electronic Structure Calculations

Relativistic effects become important in the electronic structure calculations of molecules containing heavy elements (typically from the 4th row of the periodic table and below). These effects arise because the core electrons in heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of s and p orbitals. For this compound, which is composed of light elements (C, H, N, O), relativistic effects are negligible and are not considered in standard computational studies. Standard non-relativistic quantum chemical methods are sufficient for accurately describing its electronic structure and properties.

Applications of Machine Learning in Computational Chemistry for Predictive Modeling

Machine learning (ML) is revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties without the need for expensive quantum mechanical calculations for every new molecule. arocjournal.com ML models are trained on large datasets of known molecules and their computed or experimental properties. semanticscholar.orgacs.org

For a molecule like this compound, various properties could be predicted using pre-trained ML models:

NMR Shift Prediction: Graph neural networks and other ML models can predict ¹H and ¹³C NMR chemical shifts with an accuracy that can rival DFT calculations but at a fraction of the computational cost. mdpi.comnih.govnih.govresearchgate.netresearchgate.netbohrium.com

Reaction Outcome Prediction: ML models trained on vast reaction databases can predict the likely products of a reaction involving this compound as a reactant, considering different reagents and conditions. arxiv.orgnih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of properties, from solubility and boiling point to biological activity, based on molecular descriptors derived from the structure of this compound.

The power of ML lies in its ability to learn complex relationships between molecular structure and properties from data, providing a powerful tool for chemical discovery and materials design. arocjournal.com

Role of 3 Methoxycinnamonitrile As a Synthetic Building Block and Material Precursor

Intermediate in the Synthesis of Complex Organic Molecules

The electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) group on the aromatic ring of 3-Methoxycinnamonitrile create a polarized molecule with distinct reactive centers, making it a versatile precursor for a variety of complex organic structures.

Precursor to Biologically Relevant Heterocyclic Compounds (e.g., Isoxazolines, Chromenes)

While direct synthetic routes starting from this compound for the synthesis of isoxazolines are not extensively documented in publicly available research, the general reactivity of α,β-unsaturated nitriles suggests its potential as a precursor. The carbon-carbon double bond in this compound can potentially undergo [3+2] cycloaddition reactions with nitrile oxides to form the isoxazoline (B3343090) ring, a common structural motif in many biologically active compounds.

In the synthesis of chromene derivatives, which are another class of biologically important heterocyclic compounds, research has demonstrated the use of structurally related building blocks. For instance, various substituted benzaldehydes are reacted with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a phenolic component to construct the chromene scaffold. Although a direct one-step synthesis of a chromene derivative from this compound is not explicitly detailed, its structural elements are incorporated in more complex chromene structures. For example, multi-component reactions involving a methoxy-substituted phenol, an aldehyde, and malononitrile lead to the formation of methoxy-substituted chromene-carbonitriles. This highlights the importance of the methoxycinnamonitrile moiety as a key structural component in these heterocyclic systems.

Building Block for Arylethylamines and Related Structures

Currently, there is limited specific information available in the scientific literature detailing the direct use of this compound as a primary building block for the synthesis of arylethylamines. The reduction of the nitrile group and the carbon-carbon double bond in cinnamonitrile (B126248) derivatives can, in principle, lead to the formation of arylethylamines. However, specific methodologies and reaction conditions employing this compound for this purpose are not well-documented.

Role in the Synthesis of Natural Product Scaffolds

The application of this compound as a starting material or key intermediate in the total synthesis of natural products is not prominently featured in available chemical literature. While natural products often contain methoxyphenyl and cyano functionalities, the direct incorporation of the this compound scaffold into complex natural product skeletons has not been a widely reported synthetic strategy. The focus in natural product synthesis is often on the development of novel synthetic routes that may involve different precursors to construct similar structural motifs.

Applications in Materials Science and Engineering

The conjugated π-system and the presence of a polar nitrile group in this compound make it an interesting candidate for the development of advanced organic materials with specific electronic and optical properties.

Precursor for Polymeric Materials and Organic Semiconductors

The vinyl group in this compound suggests its potential as a monomer for polymerization reactions. Polymers containing the cinnamonitrile moiety can be synthesized through various polymerization techniques, leading to materials with potentially interesting properties for applications in organic electronics. The incorporation of the methoxy and nitrile groups can influence the polymer's solubility, thermal stability, and electronic characteristics. However, specific research focusing on the polymerization of this compound and the characterization of the resulting polymers as organic semiconductors is not extensively reported. The development of organic semiconductors is a rapidly advancing field, and while various π-conjugated systems are being explored, the specific use of this compound as a primary monomer remains an area for future investigation.

Components for Advanced Functional Materials